Direct Comparison: Enzyme Inhibition Potency (IC₅₀) of Picoprazole vs. Omeprazole on Guinea-Pig H⁺/K⁺-ATPase
In a direct head-to-head comparison using partially purified H⁺/K⁺-ATPase from guinea-pig parietal cells, Picoprazole demonstrated a specific inhibitory concentration (IC₅₀) of 3.1 ± 0.4 µM, whereas Omeprazole, the clinical gold standard, exhibited an IC₅₀ of 1.8 ± 0.5 µM [1]. This direct quantitative data establishes a clear potency benchmark, showing Omeprazole is approximately 1.7 times more potent at the enzyme level under these specific in vitro conditions [1].
| Evidence Dimension | H⁺/K⁺-ATPase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.1 ± 0.4 µmol/L |
| Comparator Or Baseline | Omeprazole: 1.8 ± 0.5 µmol/L |
| Quantified Difference | Omeprazole is ~1.7x more potent (lower IC₅₀) |
| Conditions | Partially purified K+/H+-ATPase from guinea-pig isolated and enriched parietal cells |
Why This Matters
This specific IC₅₀ value quantifies Picoprazole's intrinsic enzyme inhibition potency, a critical parameter for researchers calibrating in vitro assay systems or modeling target engagement relative to the clinical benchmark Omeprazole.
- [1] Beil, W., et al. (1984). Inhibition of partially purified K+/H+-ATPase from guinea-pig isolated and enriched parietal cells by substituted benzimidazoles. British Journal of Pharmacology, 82(3), 651-657. doi: 10.1111/j.1476-5381.1984.tb10803.x View Source
